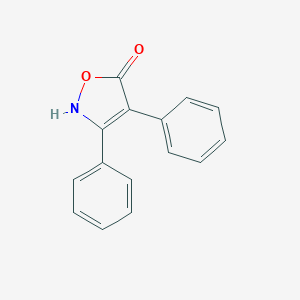

3,4-diphenyl-2H-1,2-oxazol-5-one

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

63954-97-2 |

|---|---|

Molecular Formula |

C15H11NO2 |

Molecular Weight |

237.25 g/mol |

IUPAC Name |

3,4-diphenyl-2H-1,2-oxazol-5-one |

InChI |

InChI=1S/C15H11NO2/c17-15-13(11-7-3-1-4-8-11)14(16-18-15)12-9-5-2-6-10-12/h1-10,16H |

InChI Key |

KZWBGELYVCMLRK-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=C(NOC2=O)C3=CC=CC=C3 |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(NOC2=O)C3=CC=CC=C3 |

Other CAS No. |

63954-97-2 |

solubility |

35 [ug/mL] |

Origin of Product |

United States |

Synthetic Methodologies for 3,4 Diphenyl 2h 1,2 Oxazol 5 One and Analogues

Classical Synthetic Approaches

The traditional methods for synthesizing oxazolone (B7731731) derivatives have been cornerstones of heterocyclic chemistry for over a century, providing reliable access to these important molecular frameworks.

Erlenmeyer-Plöchl Azlactone Synthesis.wikipedia.orgbiointerfaceresearch.com

The most prominent classical route to 4-arylidene-2-phenyl-5(4H)-oxazolones, also known as azlactones, is the Erlenmeyer-Plöchl synthesis, first described in the late 19th century. wikipedia.orgacademeresearchjournals.org This reaction involves the condensation of an N-acyl glycine (B1666218) with an aldehyde or ketone. biointerfaceresearch.com The process is fundamentally a cyclodehydration-condensation reaction. biointerfaceresearch.com Specifically, for the synthesis of analogues like (Z)-4-benzylidene-2-phenyloxazol-5(4H)-one, hippuric acid is the standard N-acyl glycine used. wikipedia.orgresearchgate.net

The core of the Erlenmeyer-Plöchl synthesis is the reaction between an N-acyl glycine and a carbonyl compound, typically an aromatic aldehyde. wikipedia.orgacademeresearchjournals.org For the synthesis of the 2,4-diphenyl substituted oxazolone analogue, hippuric acid (N-benzoyl glycine) is condensed with benzaldehyde (B42025). wikipedia.orgyoutube.com The reaction first involves the intramolecular cyclization of hippuric acid to form an intermediate, 2-phenyloxazol-5(4H)-one. wikipedia.org This intermediate possesses acidic protons at the C-4 position, which then undergoes a Perkin-type condensation with the aromatic aldehyde (e.g., benzaldehyde). wikipedia.orgbiointerfaceresearch.com This sequence ultimately yields the unsaturated azlactone. wikipedia.org The reaction has been widely applied to a variety of aromatic aldehydes to produce a diverse library of oxazolone derivatives. biointerfaceresearch.com

The success of the Erlenmeyer-Plöchl synthesis hinges on the use of a dehydrating agent and a catalyst. Acetic anhydride (B1165640) is the most commonly employed dehydrating agent. academeresearchjournals.orgnih.gov Its primary role is to facilitate the initial intramolecular cyclization of the N-acyl glycine (e.g., hippuric acid) to form the key oxazolone intermediate. wikipedia.orgyoutube.com This is a crucial step that generates the reactive species for the subsequent condensation.

Sodium acetate (B1210297) typically serves as the base catalyst in the reaction. academeresearchjournals.orgnih.gov It functions by deprotonating the C-4 position of the newly formed 2-phenyloxazol-5-one intermediate, generating a reactive enolate. This enolate then attacks the carbonyl carbon of the aromatic aldehyde. The subsequent elimination of water, driven by the acetic anhydride, leads to the formation of the exocyclic double bond characteristic of the final azlactone product. wikipedia.org While sodium acetate is traditional, other bases like potassium carbonate and zinc chloride have also been utilized. biointerfaceresearch.comacademeresearchjournals.org

Table 1: Key Components in Classical Erlenmeyer-Plöchl Synthesis

| Component | Type | Function |

|---|---|---|

| Hippuric Acid | N-Acyl Glycine | Provides the core glycine backbone and the C-2 phenyl group. |

| Benzaldehyde | Aromatic Aldehyde | Reacts with the oxazolone intermediate to form the C-4 benzylidene group. |

| Acetic Anhydride | Dehydrating Agent | Promotes the cyclization of hippuric acid and the final dehydration step. wikipedia.orgnih.gov |

| Sodium Acetate | Base Catalyst | Facilitates the formation of the enolate intermediate for condensation. wikipedia.orgacademeresearchjournals.org |

One-Pot Syntheses

To improve efficiency and simplify procedures, one-pot variations of oxazolone synthesis have been developed, combining multiple reaction steps into a single process.

Modern and Green Synthetic Strategies

In line with the principles of green chemistry, recent research has focused on developing more environmentally friendly and efficient methods for synthesizing oxazolones. These strategies aim to reduce reaction times, minimize waste, and eliminate hazardous solvents.

Several modern approaches have been explored:

Microwave-Assisted Synthesis : The use of microwave irradiation significantly accelerates the reaction, often reducing reaction times from hours to minutes and increasing yields. biointerfaceresearch.comijisrt.com Microwave-assisted methods have been successfully applied to the Erlenmeyer-Plöchl reaction, sometimes even without a catalyst, by simply irradiating the reactants in acetic anhydride. biointerfaceresearch.com Solvent-free microwave conditions using catalysts like palladium (II) acetate have also been reported. biointerfaceresearch.com

Solid-Supported Catalysis : Employing solid catalysts like alumina (B75360) simplifies product purification and allows for catalyst recycling. ucd.ie Alumina can act as a mild base, facilitating the condensation of the 2-phenyloxazol-5-one intermediate with aldehydes at room temperature, which is particularly advantageous for sensitive aliphatic aldehydes. ucd.ieresearchgate.net

Mechanochemical Synthesis : This solvent-free approach involves the grinding of reactants, often in a ball mill or with a mortar and pestle. nih.gov A one-pot mechanochemical method for synthesizing azlactones by grinding glycine, benzoyl chloride, an aromatic aldehyde, and sodium acetate has proven to be a highly efficient, atom-economical, and environmentally friendly alternative to conventional methods. nih.govresearchgate.net

Ultrasonic Irradiation : Sonochemistry offers another energy-efficient route. The condensation of hippuric acid with aromatic aldehydes in the presence of acetic anhydride can be effectively carried out under ultrasonic irradiation, often in ionic liquids, leading to excellent yields with easy work-up. uctm.edu

Use of Green Solvents and Catalysts : Efforts have been made to replace traditional reagents with more benign alternatives. Task-specific basic ionic liquids, such as [bmIm]OH, have been used as both the catalyst and the reaction medium, enabling the reaction to proceed at room temperature under solvent-free conditions. jocpr.com

Table 2: Comparison of Modern Synthetic Strategies for Oxazolones

| Strategy | Conditions | Advantages |

|---|---|---|

| Microwave-Assisted | Microwave irradiation, often solvent-free | Rapid reaction times, high yields, energy efficient. biointerfaceresearch.comijisrt.com |

| Solid-Supported Catalysis | Alumina, silica-supported acids at room temp. | Mild conditions, catalyst is reusable, easy product isolation. nih.govucd.ieresearchgate.net |

| Mechanochemical | Grinding/milling, solvent-free | High atom economy, no solvent waste, simple procedure. nih.govresearchgate.net |

| Sonochemical | Ultrasonic irradiation, often in ionic liquids | Enhanced reaction rates, mild conditions, environmentally friendly. uctm.edu |

| Ionic Liquids | Use of ionic liquid as solvent/catalyst | Reusable medium, mild reaction conditions, high yields. jocpr.com |

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govat.ua This approach has been successfully applied to the synthesis of various heterocyclic compounds, including oxazolone derivatives.

One notable application involves the synthesis of 4-arylidene-2-phenyl oxazole-5(4H)-ones. In this method, hippuric acid and an aryl aldehyde are irradiated under microwaves in acetic anhydride without the need for a catalyst, yielding the desired oxazolone in 4-5 minutes with a 70-75% yield. biointerfaceresearch.com Another microwave-assisted method utilizes a solvent-free approach where hippuric acid is reacted with appropriate aldehydes or ketones in the presence of palladium (II) acetate to produce 2-phenyl-5(4H)-oxazolones. biointerfaceresearch.com

Furthermore, a one-pot microwave-assisted [3+2] cycloaddition reaction has been developed for the synthesis of 5-substituted oxazoles and 4,5-disubstituted oxazolines. acs.org By controlling the amount of potassium phosphate (B84403) (K3PO4) as a base in isopropanol, the reaction can be selectively directed towards the desired product. acs.org This method is efficient, environmentally benign, and provides an alternative route to these heterocyclic scaffolds. acs.org

The synthesis of 1,3,4-oxadiazole (B1194373) derivatives has also been achieved through microwave-assisted methods. nih.gov For instance, reacting isoniazid (B1672263) with aromatic aldehydes in the presence of a few drops of DMF under microwave irradiation for a short duration yields the corresponding Schiff bases, which can then be cyclized to form the 1,3,4-oxadiazole ring. nih.gov

| Reactants | Catalyst/Reagent | Product | Key Features | Reference |

|---|---|---|---|---|

| Hippuric acid, Aryl aldehyde | Acetic anhydride | 4-Arylidene-2-phenyl oxazole-5(4H)-ones | Catalyst-free, 4-5 min reaction time, 70-75% yield. | biointerfaceresearch.com |

| Hippuric acid, Aldehydes/Ketones | Palladium (II) acetate | 2-Phenyl-5(4H)-oxazolones | Solvent-free. | biointerfaceresearch.com |

| Aryl aldehydes, Toluenesulfonylmethyl isocyanide (TosMIC) | Potassium phosphate (K3PO4) | 5-Substituted oxazoles and 4,5-disubstituted oxazolines | One-pot [3+2] cycloaddition, selective synthesis based on base amount. | acs.org |

| Isoniazid, Aromatic aldehydes | DMF | 1,3,4-Oxadiazole derivatives | Rapid synthesis of Schiff bases for subsequent cyclization. | nih.gov |

Mechanochemical Approaches

Mechanochemical synthesis, a solvent-free method that involves grinding solid reactants together, has gained attention as a green and efficient technique for preparing various chemical compounds. nih.gov This approach has been successfully employed for the one-step synthesis of 4-arylidene-2-phenyl-5(4H)-oxazolones, also known as azlactones. nih.gov

The process involves the mechanochemical grinding of glycine, benzoyl chloride, an aromatic aldehyde, and fused sodium acetate with a few drops of acetic anhydride. nih.gov This method is advantageous as it eliminates the need for a reaction solvent and external heating, making it environmentally friendly, economical, and simple to perform. nih.gov The efficiency of this method has been assessed using the "yield economy" metric, which compares the conversion efficiency of grinding with conventional synthetic methods. nih.gov

Solvent-Free Reaction Conditions

Solvent-free reaction conditions represent a key principle of green chemistry, aiming to reduce environmental impact by minimizing or eliminating the use of volatile organic solvents. Several synthetic methodologies for oxazolone derivatives have been developed under these conditions.

One prominent example is the synthesis of 2-phenyl-5(4H)-oxazolones by reacting suitable aldehydes or ketones with hippuric acid in the presence of palladium (II) acetate under microwave irradiation and heat. biointerfaceresearch.com This method avoids the use of a solvent, simplifying the work-up procedure and reducing waste.

Mechanochemical synthesis, as described in the previous section, is inherently a solvent-free technique. nih.gov The grinding of solid reactants to produce 4-arylidene-2-phenyl-5(4H)-oxazolones is a prime example of a successful solvent-free synthesis in this class of compounds. nih.gov

Catalytic Methodologies

Various catalytic systems have been developed to enhance the efficiency and selectivity of the synthesis of 3,4-diphenyl-2H-1,2-oxazol-5-one and its analogues. These include methodologies based on palladium, zinc oxide, and alumina-boric acid.

Palladium-Based Catalysis: Palladium(II) acetate has been utilized as a catalyst in the solvent-free synthesis of 2-phenyl-5(4H)-oxazolones from hippuric acid and aldehydes or ketones under microwave and heat conditions. biointerfaceresearch.com

Zinc Oxide Catalysis: Zinc oxide (ZnO) serves as a catalyst in the synthesis of 4-arylmethylidene-2-aryl-5(4H)-oxazolones. sphinxsai.com

Alumina-Boric Acid Catalysis: A combination of neutral alumina (Al2O3) and boric acid (H3BO3) has been reported as a reusable catalyst for oxazolone synthesis. biointerfaceresearch.com This method offers good yields (80-90%) and the catalyst can be easily recovered and reused. biointerfaceresearch.com

Multi-component Condensation Reactions

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. nih.gov This approach has been effectively used for the synthesis of various heterocyclic compounds, including isoxazole-5(4H)-one derivatives. oiccpress.com

A notable example is the one-pot, multi-component synthesis of 4-arylidene-2-phenyl-5(4H)-oxazolones (azlactones) through a mechanochemical approach. nih.gov This method involves the grinding of glycine, benzoyl chloride, an aromatic aldehyde, and fused sodium acetate, offering a green and efficient route to these compounds. nih.gov

Another significant application of MCRs is in the synthesis of novel 1-oxo-2-oxa-3-azaspiro[4.4]nona-3,6,8-triene heterocycles. nih.gov This is achieved through a catalyst-free, three-component reaction involving alkyl isocyanides, acetylenic esters, and 3-alkyl-4-arylidene-isoxazol-5(4H)-one derivatives. nih.gov The reaction proceeds via a zwitterionic adduct formed in situ from the isocyanide and acetylenic ester, which then undergoes a 1,3-dipolar cycloaddition with the isoxazolone derivative. nih.gov

Solid-Phase Synthesis Techniques

Solid-phase synthesis is a powerful technique for the preparation of libraries of compounds, where reactants are attached to a solid support, facilitating purification by simple filtration. This methodology has been applied to the synthesis of various heterocyclic scaffolds.

The solid-phase synthesis of 1,3,4-oxadiazin-5(6R)-ones and 1,3,4-oxadiazol-2-ones has been described starting from resin-bound acyl hydrazides. nih.gov The reaction of these resin-bound starting materials with 2-substituted-2-bromoacetic acids or 4-nitrophenyl chloroformate, followed by treatment with a base, leads to intramolecular cyclization to yield the desired heterocyclic rings. nih.gov

Furthermore, efficient two-step procedures have been developed for the solid-phase synthesis of peptides containing 1,3-oxazole, thiazole, and imidazole (B134444) rings. nih.gov These methods are compatible with standard Fmoc solid-phase peptide synthesis conditions. nih.gov

Synthesis of Specific Diphenyl-Substituted Oxazolone Scaffolds

The synthesis of specifically substituted diphenyl-oxazolone scaffolds has been a focus of research due to their potential biological activities.

One area of interest is the synthesis of 3,4-disubstituted-isoxazole-5(4H)-ones, which have garnered attention for their wide range of pharmacological properties. oiccpress.com Recent reviews have highlighted the advancements in one-pot multicomponent synthetic methodologies for these compounds. oiccpress.com

The synthesis of 3,4-diphenyl-1,2,5-oxadiazole-2-oxides (furoxans) and their corresponding N-desoxy 3,4-diphenyl-1,2,5-oxadiazoles (furazans) has also been reported. nih.gov For instance, the reaction of 1-[4-(methylsulfonyl)phenyl]-2-phenylethene with aqueous sodium nitrite (B80452) in acetic acid yields a mixture of regioisomeric diphenylfuroxans. nih.gov

Routes via α-Hydroxy Ketones and Potassium Cyanate (B1221674)

Extensive searches for synthetic procedures involving the reaction of α-hydroxy ketones, such as benzoin (B196080) (2-hydroxy-1,2-diphenylethan-1-one), with potassium cyanate to produce this compound did not uncover any established methodologies. The primary reaction associated with α-hydroxy ketones and cyanide salts is the benzoin condensation, a process that synthesizes α-hydroxy ketones from aldehydes, rather than using them as precursors for isoxazolone formation. researchgate.netresearchgate.netarchive.orgvdoc.pubrkmmanr.org

One distantly related study mentioned the treatment of a 2,4-dimethyl-3-phenylisoxazolium salt with potassium cyanate, which resulted in the formation of a uracil (B121893) derivative, a different class of heterocyclic compound. This transformation, however, does not proceed from an α-hydroxy ketone starting material and follows a distinct reaction pathway.

Due to the absence of specific research data, a detailed description of this synthetic route, including reaction conditions and yields for the target compound, cannot be provided.

Routes via α-Bromo Ketones and Thiazolidinediones

Similarly, a thorough review of the scientific literature found no direct evidence for the synthesis of this compound or related oxazolone analogues through the reaction of α-bromo ketones with thiazolidinediones. While the reactions of α-bromo ketones and thiazolidinediones are utilized in the synthesis of various heterocyclic structures, their condensation to form an isoxazolone ring system is not a documented pathway in the available literature. cdnsciencepub.com

Research involving thiazolidinediones often focuses on their synthesis and functionalization at the C5 position through Knoevenagel condensation with aldehydes, or their use as scaffolds for creating hybrid molecules with potential biological activities. Reactions involving α-bromo ketones typically lead to the formation of other heterocyclic systems or undergo nucleophilic substitution at the α-carbon.

Without specific examples or mechanistic studies in the literature for the proposed transformation, it is not possible to generate a scientifically accurate account of this synthetic methodology.

Concluding Remarks

The investigation into the specified synthetic methodologies for this compound reveals a significant gap in the readily accessible scientific literature. The proposed routes utilizing α-hydroxy ketones with potassium cyanate and α-bromo ketones with thiazolidinediones are not standard or documented methods for the preparation of this target compound or its close analogues. Therefore, the generation of a detailed, informative, and scientifically accurate article with research findings and data tables, as per the request, cannot be fulfilled.

Reactivity and Reaction Mechanisms of 3,4 Diphenyl 2h 1,2 Oxazol 5 One and Oxazol 5 Ones

Nucleophilic Attack Pathways

The oxazol-5-one ring is susceptible to attack by a wide variety of nucleophiles. The primary sites of attack are the carbonyl carbon (C-5), and the C-4 position, with the C-2 position also being a potential, though less common, reaction site. These reactions often lead to ring-opening, yielding derivatives of α-amino acids.

The enolate can react with various electrophiles, allowing for the introduction of alkyl, aryl, and other functional groups at the C-4 position. This strategy is pivotal in the synthesis of α,α-disubstituted amino acids. researchgate.net

While less common, reactivity at the C-2 position, which is part of an imine or substituted amine functionality, can also be observed. The specific reaction pathway depends heavily on the substituents at C-2 and C-4 and the nature of the attacking nucleophile.

A fundamental reaction of oxazol-5-ones is the cleavage of the acyl-oxygen bond (O-1—C-5), which constitutes a ring-opening of the azlactone. This process is typically initiated by the nucleophilic attack at the highly electrophilic C-5 carbonyl carbon. The resulting tetrahedral intermediate then collapses, breaking the endocyclic C-O bond. This reaction pathway is central to the role of azlactones as intermediates in peptide synthesis and the formation of amino acid derivatives. rsc.org

This ring-opening can be catalyzed by acids or bases and is observed in reactions with a wide array of nucleophiles, including water, alcohols, amines, and carbon-based nucleophiles. rsc.orgrsc.org For instance, a catalyst-free method for the ring-opening of azlactones has been developed using water microdroplets, which promotes the selective cleavage of the lactone bond to yield N-benzoyl derivatives in milliseconds. rsc.org

The ease of this cleavage makes azlactones useful as activated forms of N-acylamino acids. The Erlenmeyer-Plöchl synthesis, which produces azlactones from N-acyl glycines, is often followed by a ring-opening step to generate the desired amino acid derivative. wikipedia.org

Oxazol-5-ones readily react with nitrogen-based nucleophiles, leading to the formation of various N-acylamino acid derivatives. The general mechanism involves the nucleophilic attack of the nitrogen atom on the C-5 carbonyl carbon, followed by the cleavage of the 1,5-bond of the azlactone ring.

Amines (Aminolysis): Primary and secondary amines react with oxazol-5-ones to produce N-acylamino acid amides. This reaction is fundamental in peptide synthesis, where the amino group of one amino acid or peptide attacks the activated carbonyl of the azlactone-terminated peptide, forming a new peptide bond.

Hydrazines (Hydrazinolysis): The reaction with hydrazine (B178648) or its derivatives yields N-acylamino acid hydrazides. These products are stable and serve as important intermediates for the synthesis of other heterocyclic compounds, such as pyrazoles and triazoles.

Hydroxylamine (B1172632): Reaction with hydroxylamine results in the formation of N-acylamino acid hydroxamic acids.

These reactions are typically efficient and proceed under mild conditions, highlighting the high reactivity of the azlactone ring towards nitrogen nucleophiles.

| Nucleophile | Product Class | General Structure of Product |

|---|---|---|

| Amine (R'-NH₂) | N-acylamino acid amide | R-CO-NH-CH(R'')-CO-NH-R' |

| Hydrazine (NH₂NH₂) | N-acylamino acid hydrazide | R-CO-NH-CH(R'')-CO-NHNH₂ |

| Hydroxylamine (NH₂OH) | N-acylamino acid hydroxamic acid | R-CO-NH-CH(R'')-CO-NHOH |

Carbon nucleophiles react with oxazol-5-ones primarily at two sites: the C-5 carbonyl group and the C-4 position.

Organometallic Reagents: Reagents like Grignard (R-MgX) and organolithium (R-Li) compounds are powerful nucleophiles that typically attack the C-5 carbonyl carbon. libretexts.org This reaction, after an aqueous workup, leads to the formation of α-acylamino ketones. The mechanism involves the nucleophilic addition of the carbanionic portion of the organometallic reagent to the carbonyl carbon, followed by protonation of the resulting alkoxide. libretexts.orgyoutube.com

Friedel-Crafts Reactions: Oxazol-5-ones can participate in Friedel-Crafts type reactions, acting as nucleophiles in their enolate form. In the presence of a Lewis acid like aluminum chloride, the oxazolone (B7731731) enolate can attack an activated aromatic ring (the electrophile) to form a new carbon-carbon bond at the C-4 position. researchgate.net This C-alkylation of the oxazolone with arenes provides a route to novel α-amino acid derivatives. A one-pot Friedel-Crafts/Robinson-Gabriel synthesis has been developed to produce 2,4,5-trisubstituted oxazoles from oxazolones. researchgate.net

Oxygen-based nucleophiles attack the C-5 carbonyl of the oxazol-5-one, leading to ring-opening and the formation of N-acylamino acids or their esters.

Hydrolysis: The reaction with water, often catalyzed by acid or base, cleaves the azlactone ring to yield an N-acylamino acid. The kinetics of hydrolysis for several oxazol-5(4H)-ones have been studied, revealing that under neutral and basic conditions, the reaction is catalyzed by both hydroxide (B78521) ions and buffer components. rsc.org In aqueous solutions, ring-opening hydrolysis occurs competitively with racemization at the C-4 position. rsc.org

Alcoholysis/Alkoxides: Alcohols (R'-OH) or alkoxides (R'-O⁻) react with oxazol-5-ones in a process called alcoholysis to produce N-acylamino acid esters. This reaction is a standard method for converting the activated carboxyl group of the azlactone into a more stable ester functionality, which is a common protecting group strategy in peptide chemistry.

| Nucleophile Type | Specific Nucleophile | Primary Site of Attack | Resulting Product Class |

|---|---|---|---|

| Nitrogen | Amine | C-5 | N-acylamino acid amide |

| Hydrazine | C-5 | N-acylamino acid hydrazide | |

| Hydroxylamine | C-5 | N-acylamino acid hydroxamic acid | |

| Carbon | Organometallic Reagent (e.g., Grignard) | C-5 | α-acylamino ketone |

| Arene (Friedel-Crafts) | C-4 (via enolate) | C-4-aryl-substituted oxazolone | |

| Oxygen | Water (Hydrolysis) | C-5 | N-acylamino acid |

| Alcohol/Alkoxide (Alcoholysis) | C-5 | N-acylamino acid ester |

Cycloaddition Reactions

Oxazol-5-ones are versatile partners in cycloaddition reactions, serving as synthons for the construction of more complex heterocyclic systems. rsc.org A cycloaddition is a pericyclic chemical reaction in which two or more unsaturated molecules combine to form a cyclic adduct. pressbooks.pub

Oxazol-5(4H)-ones have been shown to participate in [3+2] cycloaddition reactions. For example, in the presence of trimethylsilyl (B98337) chloride (TMSCl), they react smoothly with nitrones to provide isoxazolidin-5-ones with high diastereoselectivity. acs.org This reaction involves the oxazolone acting as a two-atom component and the nitrone as a three-atom component, leading to a five-membered heterocyclic ring.

The ability of the oxazolone ring to participate in such reactions expands its synthetic utility beyond simple ring-opening, providing access to diverse and structurally interesting molecules that are otherwise difficult to synthesize. rsc.org The specific mode of cycloaddition (e.g., [2+2], [4+2], [3+2]) depends on the substitution pattern of the oxazolone and the nature of the reaction partner. acs.orgyoutube.com

Function as Tautomeric 1,3-Dipoles

The reactivity of 3,4-diphenyl-2H-1,2-oxazol-5-one is intrinsically linked to its ability to exist in equilibrium with a tautomeric 1,3-dipolar species. This valence tautomerism involves the ring-opening of the oxazolone to form a highly reactive mesoionic oxazolium-5-oxide, commonly referred to as a münchnone. This transformation endows the molecule with a dual character, capable of acting as both a nucleophile and a 1,3-dipole. mdpi.com The 1,3-dipolar nature is crucial for its participation in a variety of cycloaddition reactions. acs.orgorganic-chemistry.org

The equilibrium between the closed-ring oxazolone and the open-ring 1,3-dipole is influenced by factors such as solvent polarity and the nature of substituents on the ring. The phenyl groups at the 3 and 4 positions of the title compound play a significant role in stabilizing the dipolar form through resonance.

[3+2] Cycloaddition Processes

The Huisgen 1,3-dipolar cycloaddition is a cornerstone of the reactivity of oxazol-5-ones and their tautomeric 1,3-dipoles. organic-chemistry.orgwikipedia.org This reaction involves the [π4s + π2s] cycloaddition of the 4π-electron 1,3-dipole with a 2π-electron component, known as a dipolarophile, to afford five-membered heterocyclic rings. acs.orgorganic-chemistry.org This process is a powerful tool for the construction of complex molecular architectures with high regio- and stereoselectivity. wikipedia.orgnih.gov

The general mechanism for the [3+2] cycloaddition of a münchnone (a mesoionic oxazolium-5-oxide) with a dipolarophile is a concerted process that proceeds through a cyclic transition state. This powerful synthetic strategy has been employed in the synthesis of a wide array of heterocyclic compounds. nih.gov

Reactions with Unsaturated Bonds (e.g., Alkenes, Alkynes, Carbonyls, Imines)

The 1,3-dipolar character of the tautomeric form of this compound allows it to react with a diverse range of unsaturated compounds.

Reactions with Alkenes and Alkynes: The cycloaddition of münchnones with alkenes and alkynes is a well-established method for the synthesis of pyrrolidine (B122466) and pyrrole (B145914) derivatives, respectively. researchgate.net The reaction with alkynes often proceeds with the elimination of carbon dioxide from the initial cycloadduct to yield the aromatic pyrrole ring. researchgate.net The regioselectivity of these cycloadditions is influenced by both electronic and steric factors of the reactants. researchgate.net

Reactions with Carbonyls and Imines: The reactivity extends to heteroatomic dipolarophiles. For instance, reactions with carbonyl compounds can lead to the formation of oxazoline (B21484) derivatives, while reactions with imines can yield imidazoline (B1206853) or other nitrogen-containing heterocycles. The reaction of 2,4-diphenyl-4,5-dihydro-1,3-oxazol-5-one with N-tosyl-1-azabuta-1,3-diene has been shown to yield different products depending on the reaction conditions, highlighting the competition between Michael addition and 1,3-dipolar cycloaddition pathways. mdpi.com This dual reactivity underscores the synthetic versatility of the oxazolone ring system.

Thermal Decomposition and Thermolysis

The thermal behavior of this compound and related isoxazol-5-ones is characterized by complex decomposition pathways, often involving ring cleavage and subsequent transformations.

Retro-Cycloaddition Reactions (e.g., Retro-[3+2] Decomposition)

A key thermal decomposition pathway for five-membered heterocycles formed via [3+2] cycloaddition is the reverse reaction, known as a retro-[3+2] cycloaddition. In the context of isoxazol-5-ones, this process would involve the fragmentation of the ring into smaller, stable molecules. Computational studies on the thermal decomposition of metallaisoxazolin-5-ones have shown that retro-(3+2)-cycloaddition reactions are a key step, leading to the formation of nitrile complexes and the release of carbon dioxide. nih.gov A similar mechanistic principle can be applied to the thermal decomposition of this compound, which upon heating, could potentially fragment into a nitrile, a ketene, and other small molecules. For instance, the thermal decomposition of 3,3-diphenyl-4-(trichloromethyl)-5-nitropyrazoline, a related heterocyclic system, has been shown to proceed via a single-step retro-[3+2] cycloaddition process in the molten state. edu.krd

Pathways Leading to Ring Transformations

Under thermal conditions, isoxazole (B147169) rings can undergo significant rearrangements and transformations. The cleavage of the weak N-O bond is often the initiating step in these processes. rsc.orgnih.gov For example, the thermolysis of isoxazole itself can lead to the formation of acetonitrile (B52724) and carbon monoxide through a series of rearrangements. acs.org In the case of substituted isoxazoles, the decomposition can be more complex, potentially leading to a variety of products through different rearrangement pathways. The presence of phenyl substituents in this compound would likely influence the stability and the specific rearrangement pathways of any intermediates formed during thermolysis.

Chemically Activated Decompositions

The decomposition of isoxazol-5-ones can also be initiated or accelerated by chemical reagents. For instance, the cleavage of the isoxazole ring can be induced by metal carbonyls such as hexacarbonylmolybdenum or pentacarbonyliron in the presence of water, leading to the formation of β-amino enones through reductive cleavage of the N-O bond. rsc.org This process is proposed to proceed through a complexed (β-oxo vinyl)nitrene intermediate. rsc.org Furthermore, the decomposition of some energetic materials containing heterocyclic rings can be influenced by additives. acs.org While specific studies on the chemically activated decomposition of this compound are not extensively documented, the principles of N-O bond cleavage and subsequent reactions with activating agents provide a framework for understanding its potential reactivity under such conditions.

Photochemical Transformations and Rearrangements

The photochemical behavior of isoxazole derivatives, including this compound, is characterized by transformations initiated by the absorption of UV light. A foundational aspect of this reactivity is the inherent weakness of the N-O bond within the isoxazole ring, which is susceptible to homolytic cleavage upon irradiation. ias.ac.in This primary photochemical event generates a diradical intermediate, which can then follow several reaction pathways, leading to a variety of molecular rearrangements and products.

Pioneering studies on isoxazole photochemistry established that a common transformation is the photoisomerization to an oxazole (B20620). ias.ac.in This process is understood to proceed through a transient azirine intermediate. The specific outcome of these photochemical reactions can be highly dependent on the wavelength of the radiation used. ias.ac.in For phenyl-substituted isoxazoles, phototransposition to the corresponding phenyloxazole is a recognized pathway. researchgate.net

Research on 4,5-diphenylisoxazole (B84616), a structurally similar compound, provides specific insights into the potential photochemical transformations of the this compound core. The exposure of 4,5-diphenylisoxazole to sunlight in a methanolic solution with benzophenone (B1666685) as a sensitizer (B1316253) results in an oxidative dimerization, yielding 4,4',5,5'-tetraphenyl-2,2'-bioxazole. ias.ac.in However, when irradiated with specific UV wavelengths in different solvents, the reaction proceeds differently. Irradiation at 350 nm in acetone (B3395972) or at 253.7 nm in absolute alcohol leads to ring opening and rearrangement, forming α-benzoylphenylacetonitrile, alongside the cyclized product, phenanthro[9,10-d]-oxazole. ias.ac.in These transformations are all initiated by the cleavage of the N-O bond. ias.ac.in

Another potential pathway involves the formation of highly reactive ketenimine intermediates. The photoisomerization of isoxazoles can lead to the formation of an acyl azirine, which can then rearrange to a ketenimine. This methodology has been used to convert isoxazoles into other heterocyclic systems, such as pyrazoles.

The table below summarizes the observed photochemical transformations of diphenylisoxazole derivatives.

| Starting Material | Conditions | Major Product(s) | Reference |

| 4,5-Diphenylisoxazole | Sunlight, Methanol, Benzophenone (sensitizer) | 4,4',5,5'-Tetraphenyl-2,2'-bioxazole (oxidative dimer) | ias.ac.in |

| 4,5-Diphenylisoxazole | 350 nm, Acetone or 253.7 nm, Ethanol | α-Benzoylphenylacetonitrile, Phenanthro[9,10-d]-oxazole | ias.ac.in |

| General Phenyl-substituted Isoxazoles | UV Irradiation | Corresponding Phenyl-substituted Oxazoles | researchgate.net |

Electrophilic Substitution and Addition Reactions

The reactivity of this compound towards electrophiles is primarily centered on the two phenyl rings, which can undergo electrophilic aromatic substitution (SEAr). In an SEAr reaction, an electrophile replaces an atom, typically hydrogen, on an aromatic ring. wikipedia.orgwikipedia.org Common examples include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.org

The outcome of such a reaction is dictated by the directing effect of the substituent already attached to the ring. Substituents are classified as either activating (electron-donating) or deactivating (electron-withdrawing). wikipedia.org Activating groups increase the rate of reaction and direct incoming electrophiles to the ortho and para positions, while deactivating groups slow the reaction and generally direct to the meta position. libretexts.orgbyjus.com

In the case of this compound, the heterocyclic ring system acts as a substituent on each of the two phenyl rings. Due to the presence of electronegative atoms (two oxygens and one nitrogen) and a carbonyl group (C=O), the oxazol-5-one moiety is expected to be an electron-withdrawing group. This deactivating nature reduces the electron density of the attached phenyl rings, making them less reactive towards electrophiles than benzene (B151609) itself. Consequently, the oxazol-5-one ring is predicted to be a meta-director for electrophilic aromatic substitution. libretexts.org

Therefore, reactions such as nitration (using a mixture of nitric and sulfuric acid) or halogenation (using Br2 and a Lewis acid catalyst like FeBr3) on this compound would be expected to yield products where the electrophile has been added to the meta position of either the phenyl ring at C3 or the phenyl ring at C4.

| Reaction Type | Reagents | Expected Position of Substitution on Phenyl Rings | Rationale |

| Aromatic Nitration | HNO₃, H₂SO₄ | meta | The oxazol-5-one ring is an electron-withdrawing group, deactivating the phenyl rings and directing the NO₂⁺ electrophile to the meta position. wikipedia.orglibretexts.org |

| Aromatic Halogenation | Br₂, FeBr₃ | meta | The oxazol-5-one ring deactivates the phenyl rings, directing the Br⁺ electrophile (generated by the catalyst) to the meta position. wikipedia.org |

| Aromatic Sulfonation | Fuming H₂SO₄ | meta | The deactivating nature of the heterocyclic substituent directs the SO₃ electrophile to the meta position. wikipedia.org |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | meta | The deactivating effect of the oxazol-5-one ring directs the acylium ion (RCO⁺) electrophile to the meta position. wikipedia.org |

Regarding electrophilic addition reactions, these are less common for the aromatic phenyl rings as they would lead to a loss of aromatic stability. The heterocyclic oxazol-5-one ring itself can exhibit electrophilic properties. For instance, related oxazolones can act as electrophiles, facilitating reactions like dipeptide and tripeptide formation by reacting with nucleophilic amino acids.

Heterocyclic Transformations Involving 3,4 Diphenyl 2h 1,2 Oxazol 5 One As a Precursor

Formation of Imidazolinones

The reaction of 2,4-diphenyl-2-oxazolin-5-one with imines has been shown to produce 3-amido-β-lactams, which are precursors to imidazolinones. clockss.org This reaction is noteworthy as it deviates from the expected cycloaddition pathways and provides a convenient method for synthesizing these novel β-lactam structures. clockss.org The process involves the addition of the oxazolone (B7731731) carbanion to the C=N bond of the imine, followed by a nucleophilic attack by the nitrogen atom. clockss.org This reaction is particularly effective with N-alkyl imines. clockss.org

Synthesis of Thienylaminomethylidene-Oxazol-5-ones and Alkenamides

Generation of Vinylthiophenes and Tetrazole Derivatives

The transformation of 3,4-diphenyl-2H-1,2-oxazol-5-one derivatives can lead to various heterocyclic systems. While specific pathways to vinylthiophenes and tetrazoles from this precursor are not extensively detailed in the provided search results, the reactivity of the oxazolone ring allows for transformations that could lead to these structures. For example, the reaction of arylhydrazonomalononitriles with phenylhydrazine (B124118) can lead to the formation of pyrazolo[3,4-e] researchgate.netgoogle.comnih.govtriazines, demonstrating the potential for complex heterocyclic rearrangements. nih.gov

Conversion to Triazine and Oxadiazinone Derivatives

Oxazol-5(4H)-ones are known precursors for 1,2,4-triazin-6(5H)-ones. The reaction of 4-arylidene-2-phenyloxazol-5(4H)-ones with phenylhydrazine in acetic acid and sodium acetate (B1210297) yields the corresponding 1,2,4-triazin-6(5H)-ones. nih.gov This transformation involves the opening of the oxazolone ring and subsequent cyclization with the hydrazine (B178648) derivative. nih.gov Additionally, 1,3,4-oxadiazole (B1194373) derivatives can be synthesized through various routes, often involving the cyclization of hydrazide precursors. researchgate.netnih.govnih.govnih.govsemanticscholar.orgnih.govsigmaaldrich.com While a direct conversion of this compound to oxadiazinones is not explicitly described, the general reactivity patterns of related heterocyclic systems suggest its potential as a synthon for such transformations.

Intramolecular Cyclizations to Fused Heterocyclic Systems (e.g., Thieno[3,2-c]pyridines, Cyclopentadieno[b]thiophenes)

The synthesis of fused heterocyclic systems like thieno[3,2-c]pyridines can be achieved through various synthetic strategies. researchgate.netgoogle.comsrce.hrnih.govkuleuven.be One approach involves the domino reaction of aminopropenoyl cyclopropanes initiated by Lawesson's reagent, leading to the formation of thieno[3,2-c]pyridin-4(5H)-ones. researchgate.net Another method involves the reaction of 3-thienaldehyde with specific aminoacetals to form a Schiff base, which is then cyclized. google.com While a direct intramolecular cyclization of a this compound derivative to these specific fused systems is not detailed, the underlying principles of intramolecular reactions suggest that appropriately substituted oxazolone derivatives could serve as precursors for such complex heterocyclic structures.

Transformation into 1,2,4-Triazin-6(5H)-ones

As previously mentioned, oxazol-5(4H)-ones are effective precursors for 1,2,4-triazin-6(5H)-ones. A general and efficient method involves the reaction of 4-arylidene-2-substituted-oxazol-5(4H)-ones with phenylhydrazine. nih.gov This reaction proceeds in the presence of acetic acid and sodium acetate, leading to the formation of 3-(4-(4-X-phenylsulfonyl)phenyl)-5-(4-arylidene)-2-phenyl-1,2-dihydro-1,2,4-triazin-6(5H)-ones in good yields. nih.gov The reaction mechanism involves the nucleophilic attack of phenylhydrazine on the oxazolone ring, followed by ring opening and subsequent cyclization to form the triazinone ring. nih.gov

| Reactant (Oxazolone) | Reagent | Product (Triazinone) | Reference |

| 4-Arylidene-2-phenyl-oxazol-5(4H)-one derivatives | Phenylhydrazine, Acetic Acid, Sodium Acetate | 3,5-Diaryl-2-phenyl-1,2-dihydro-1,2,4-triazin-6(5H)-one derivatives | nih.gov |

Precursors for Other Classes of Heterocycles (e.g., Oxazoles, Isoxazoles, Pyrazoles, Imidazoles)

This compound and its derivatives are versatile starting materials for a variety of other heterocyclic systems. biointerfaceresearch.com

Oxazoles: The photolysis of isoxazoles can lead to a rearrangement to form oxazoles through an azirine intermediate. wikipedia.org While this is a transformation of an isoxazole (B147169), the general principle of ring transformation highlights the potential for converting the 1,2-oxazol-5-one core into other five-membered heterocycles.

Isoxazoles: Isoxazole rings are found in various natural products and can be synthesized through methods like the 1,3-dipolar cycloaddition of nitrile oxides with alkynes. wikipedia.org

Pyrazoles: The reaction of 3-acetyl-2H-chromen-2-ones with phenylhydrazine yields phenylhydrazones, which upon Vilsmeier-Haack formylation, produce pyrazole (B372694) derivatives. jocpr.com Similarly, the reaction of dicarbonyl esters with phenylhydrazine is a common route to pyrazole carboxylates. semanticscholar.org These examples illustrate that precursors derived from or analogous to oxazolones can lead to pyrazole formation.

Imidazoles: The conversion of researchgate.netgoogle.comnih.govoxadiazolo[3,4-b]pyrazines to 1H-imidazo[4,5-b]pyrazines through a tandem reduction-cyclization sequence demonstrates a pathway to imidazole-fused systems. nih.gov This suggests that the oxazolone ring, with its nitrogen and oxygen atoms, could potentially be transformed into imidazole (B134444) derivatives under appropriate reaction conditions.

The following table summarizes the synthesis of various heterocycles from precursors that share structural similarities or reactivity patterns with this compound.

| Precursor Type | Target Heterocycle | Key Reagents/Conditions | Reference |

| 2,4-Diphenyl-2-oxazolin-5-one | 3-Amido-β-lactams | Imines | clockss.org |

| 4-Arylidene-2-phenyloxazol-5(4H)-ones | 1,2,4-Triazin-6(5H)-ones | Phenylhydrazine, Acetic Acid | nih.gov |

| 3-Acetyl-2H-chromen-2-one phenylhydrazone | Pyrazole-4-carbaldehyde | Vilsmeier-Haack reagent (POCl₃, DMF) | jocpr.com |

| Arylhydrazonomalononitriles | Pyrazolo[3,4-e] researchgate.netgoogle.comnih.govtriazines | Phenylhydrazine, DMFDMA | nih.gov |

| researchgate.netgoogle.comnih.govOxadiazolo[3,4-b]pyrazines | Imidazo[4,5-b]pyrazines | Fe-mediated reduction, orthoesters | nih.gov |

Computational and Theoretical Studies on 3,4 Diphenyl 2h 1,2 Oxazol 5 One and Analogues

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost. It is extensively used to investigate the properties of isoxazole (B147169) derivatives. The B3LYP functional, combined with basis sets like 6-311G(d,p), is a popular choice for these calculations. semanticscholar.orgnih.gov

Molecular Geometry Optimization

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in a molecule. dergipark.org.tr For oxazol-5-one derivatives, theoretical geometry optimizations have been shown to reproduce experimental crystal structures with a high degree of accuracy. semanticscholar.org These studies provide precise data on bond lengths, bond angles, and torsion angles. semanticscholar.org For instance, in a study of two oxazol-5-one derivatives, the calculated geometric parameters were found to be in good agreement with experimental X-ray diffraction data. semanticscholar.org The initial coordinates for optimization are often derived from X-ray crystallography, and the calculations are typically performed in the gas phase. researchgate.net

Table 1: Comparison of Experimental and Calculated Geometric Parameters for an Oxazol-5-one Derivative This table is representative and based on findings from studies on similar compounds.

| Parameter | Experimental (X-ray) | Calculated (DFT/B3LYP) |

|---|---|---|

| Bond Lengths (Å) | ||

| C1–O1 | 1.374 | 1.372 |

| C2–O1 | 1.394 | 1.413 |

| C1–N1 | 1.280 | 1.291 |

| **Bond Angles (°) ** | ||

| C1–N1–C3 | 105.55 | 105.80 |

| N1–C3–C2 | 108.31 | 108.66 |

Data adapted from a study on oxazol-5-one derivatives. semanticscholar.org

Vibrational Frequencies Analysis

Theoretical vibrational analysis using DFT is a powerful tool for interpreting and assigning experimental infrared (IR) and Raman spectra. researchgate.net Calculated vibrational modes and their corresponding frequencies often show excellent agreement with experimental data, aiding in the characterization of complex molecules. ajchem-a.com For a complete assignment of the infrared spectrum of related heterocyclic compounds, DFT calculations are often combined with methods like Pulay's scaled quantum mechanical force field to fit theoretical wavenumbers to experimental values. capes.gov.br In a study on 4,5-diphenyl-2-(2-oxazole)propionic acid (oxaprozin), a structurally related compound, DFT calculations were used to analyze its vibrational spectra. researchgate.net

Electronic Structure Characterization (e.g., HOMO-LUMO Energies, Atomic Orbitals)

The electronic properties of molecules are crucial for understanding their reactivity and behavior. DFT calculations are used to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). aimspress.com The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity, kinetic stability, and polarizability. nih.gov A smaller energy gap suggests higher reactivity and lower kinetic stability. nih.govresearchgate.net For example, in a study of an oxazol-5-one derivative, the HOMO and LUMO energy levels were calculated to be -6.037 eV and -2.566 eV, respectively. dergipark.org.tr The distribution of these frontier molecular orbitals can predict the most likely sites for electrophilic and nucleophilic attack. ajchem-a.comnih.gov

Table 2: Calculated Electronic Properties of a Representative Oxazol-5-one Derivative This table is illustrative and based on findings from studies on similar compounds.

| Property | Value (eV) |

|---|---|

| HOMO Energy | -6.037 |

| LUMO Energy | -2.566 |

| Energy Gap (ΔE) | 3.471 |

Data derived from a study on an oxazol-5-one derivative. dergipark.org.tr

Thermodynamic and Kinetic Stability Assessment

DFT calculations can provide valuable information about the thermodynamic and kinetic stability of molecules. Thermodynamic parameters such as total energy, enthalpy, and Gibbs free energy can be calculated to assess the relative stability of different isomers or conformers. researchgate.net The HOMO-LUMO energy gap is also a useful descriptor for kinetic stability; a larger gap generally implies greater stability. researchgate.net The analysis of these parameters helps in understanding the likelihood of a compound undergoing chemical reactions. nih.gov For instance, studies on related heterocyclic systems have used DFT to evaluate thermodynamic parameters and confirm the feasibility of reactions at specific temperatures. zsmu.edu.ua

Elucidation of Reaction Mechanisms and Pathways

One of the most powerful applications of DFT is in the elucidation of reaction mechanisms. zsmu.edu.ua By calculating the energies of reactants, transition states, and products, researchers can map out the entire energy profile of a chemical reaction. mdpi.com This allows for the identification of the most probable reaction pathway and the determination of activation energies. zsmu.edu.ua For example, DFT calculations have been used to investigate the mechanism of nucleophilic substitution reactions in benzofuroxan (B160326) derivatives, revealing a two-step process involving the formation of an intermediate. mdpi.com These studies provide a deep understanding of the electronic and steric effects that govern the reactivity of heterocyclic compounds. zsmu.edu.uamdpi.com

Advanced Quantum Chemical Calculations

While DFT is a versatile and widely used method, more advanced quantum chemical calculations can provide even higher accuracy, albeit at a greater computational expense. These methods are often used to benchmark DFT results or to study systems where DFT may not be sufficiently accurate. Examples include Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) methods. Hartree-Fock (HF) calculations have also been used in conjunction with DFT to study the properties of related oxazole (B20620) compounds like oxaprozin (B1677843). researchgate.net These advanced methods can be particularly useful for obtaining highly accurate electronic properties and for studying excited states and complex reaction dynamics. For instance, time-dependent DFT (TD-DFT) is used to investigate the excited states of molecules. nih.gov

Determination of Molecular Dipole Moments

The molecular dipole moment (μ) is a measure of the net molecular polarity, arising from the separation of positive and negative charges within a molecule. It is a critical parameter in understanding a molecule's solubility, its interaction with other molecules, and its potential for nonlinear optical (NLO) applications. A large dipole moment can be indicative of a significant charge asymmetry, which is often a prerequisite for second-order NLO activity.

Analysis of Linear Polarizability and First-Order Hyperpolarizability

Linear polarizability (α) and first-order hyperpolarizability (β) are fundamental properties that describe a molecule's response to an external electric field. Polarizability measures the ease with which the electron cloud of a molecule can be distorted by an electric field, leading to an induced dipole moment. Hyperpolarizability is the nonlinear counterpart to polarizability and is responsible for second-order NLO phenomena such as second-harmonic generation.

DFT has become an effective method for investigating the NLO properties of organic materials. nih.gov The calculations can provide values for the mean polarizability (<α>), the anisotropy of polarizability (Δα), and the total first-order hyperpolarizability (β₀). These values are typically reported in atomic units (a.u.) and can be converted to electrostatic units (esu) for comparison with experimental data.

For the analogue oxaprozin (4,5-diphenyl-2-oxazole propionic acid), the first-order hyperpolarizability was calculated to be 1.117 x 10⁻³⁰ esu. nih.gov In comparative studies of other NLO materials, urea (B33335) is often used as a reference compound. The calculated first-order hyperpolarizability of some novel triazine derivatives was found to be 15 to 24 times higher than that of urea, indicating their potential as good NLO materials. nih.gov The polarizability and hyperpolarizability values for such compounds are influenced by the presence of π-conjugated systems and electron donor-acceptor groups. acs.org

| Compound | Calculation Method | Mean Polarizability <α> (x 10⁻²⁴ esu) | First-Order Hyperpolarizability β₀ (x 10⁻³⁰ esu) | Reference |

|---|---|---|---|---|

| Oxaprozin (Monomer) | HF/6-31G(d,p) | Not Reported | 1.117 | nih.gov |

| Fused Triazine Derivative 3 | B3LYP/6-311G | 10.75 | Not Reported (15x urea) | nih.gov |

| Fused Triazine Derivative 5 | B3LYP/6-311G | 6.09 | Not Reported (24x urea) | nih.gov |

| Urea (Reference) | B3LYP/6-311G** | Not Reported | Not Reported | nih.gov |

Investigation of Nonlinear Optical (NLO) Properties

The investigation of NLO properties through computational studies is a cornerstone for the development of new materials for advanced technologies such as optical switching, data storage, and frequency conversion. nih.govacs.org The magnitude of the first-order hyperpolarizability (β) is a key determinant of a molecule's NLO activity. nih.gov

Organic molecules with significant NLO properties often feature a design strategy that connects electron donor (D) and acceptor (A) groups through a π-conjugated bridge. acs.org In the case of 3,4-diphenyl-2H-1,2-oxazol-5-one, the phenyl rings can act as part of the π-conjugated system, and the oxazolone ring can function as an acceptor group. The presence of π-conjugated double bonds is responsible for high molecular flexibility and influences the photophysical and photochemical properties. epstem.net

Theoretical calculations on various heterocyclic compounds have demonstrated that substitutions on the molecular framework can significantly enhance NLO properties. acs.org For instance, attaching groups with π systems to a triazine ring leads to a substantial increase in first-, second-, and third-order polarizabilities. epstem.net The small energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is often correlated with high polarizability and significant NLO characteristics. nih.gov Therefore, computational studies on this compound would likely focus on calculating these electronic and optical parameters to predict its potential as an NLO material.

Spectroscopic and Structural Characterization of 3,4 Diphenyl 2h 1,2 Oxazol 5 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework of a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR)

Specific experimental ¹H NMR data for 3,4-diphenyl-2H-1,2-oxazol-5-one, including chemical shifts (δ), coupling constants (J), and signal multiplicity for the phenyl protons, were not found in the performed searches. Characterization would typically involve analyzing the signals from the ten aromatic protons on the two phenyl rings.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Detailed ¹³C NMR spectral data for this compound is not available in the searched literature. A standard analysis would identify the chemical shifts for the carbonyl carbon (C=O), the two unsaturated carbons of the oxazolone (B7731731) ring (C3 and C4), and the various carbons of the two phenyl substituents.

Infrared (IR) Spectroscopy

Specific experimental IR absorption frequencies for this compound were not located in the conducted searches. An IR spectrum would be expected to show characteristic absorption bands for the carbonyl (C=O) stretching vibration of the lactone ring and the C=N stretching vibration, which are key functional groups in the molecule.

Mass Spectrometry (MS)

The exact mass spectrum, including the molecular ion peak (M⁺) and fragmentation pattern for this compound, is not available in the reviewed sources. Mass spectrometry would be used to determine the compound's molecular weight and provide insights into its structural components through analysis of its fragmentation.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Information regarding the UV-Vis absorption maxima (λmax) for this compound could not be found in the performed searches. This technique is used to study electronic transitions within the molecule, which are influenced by the conjugated system formed by the phenyl rings and the oxazolone core.

X-ray Diffraction (XRD) Analysis

No published X-ray diffraction studies for this compound were identified, and therefore, no crystallographic data is available. An XRD analysis of a suitable single crystal would provide definitive information about its three-dimensional molecular structure, including bond lengths, bond angles, and crystal packing.

Elemental Analysis (CHN)

Elemental analysis is a cornerstone technique for verifying the empirical formula of a synthesized compound. This destructive method provides the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) within the molecule, which can then be compared against the theoretically calculated values derived from its proposed chemical structure. The molecular formula for this compound is C₁₅H₁₁NO₂. nih.govchemspider.com

The standard method for CHN analysis is based on the Pregl-Dumas method, which involves the complete combustion of a small, precisely weighed sample in an oxygen-rich environment at high temperatures (circa 1000°C). rsc.org During this process, carbon is converted to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂). rsc.orgtamu.edu These combustion products are then carried by an inert gas, such as helium, through a series of traps and columns to separate them. tamu.edu Finally, a thermal conductivity detector (TCD) is used to quantify the individual components, from which the percentage composition can be calculated. thermofisher.com For a sample to be considered pure, the experimentally determined percentages should align closely with the calculated theoretical values, typically within a margin of ±0.4%.

The theoretical elemental composition of this compound is presented below.

Interactive Table 1: Theoretical Elemental Analysis Data for C₁₅H₁₁NO₂

| Element | Symbol | Atomic Weight ( g/mol ) | Count | Total Mass ( g/mol ) | Percentage (%) |

| Carbon | C | 12.011 | 15 | 180.165 | 75.93 |

| Hydrogen | H | 1.008 | 11 | 11.088 | 4.68 |

| Nitrogen | N | 14.007 | 1 | 14.007 | 5.90 |

| Oxygen | O | 15.999 | 2 | 31.998 | 13.49 |

| Total | 237.258 | 100.00 |

Chromatographic Techniques for Purity and Reaction Monitoring (e.g., TLC)

Chromatographic methods are indispensable for assessing the purity of a compound and for monitoring the progress of a chemical reaction. youtube.com Thin-Layer Chromatography (TLC) is a particularly valuable technique due to its speed, simplicity, and low cost. fishersci.caresearchgate.net It is widely used in synthetic organic chemistry to quickly determine the number of components in a mixture and to track the conversion of reactants to products. researchgate.netumich.edu

TLC operates on the principle of separation by partitioning a compound between a solid stationary phase and a liquid mobile phase. umich.edu The stationary phase is typically a thin layer of an adsorbent material, such as silica (B1680970) gel, coated onto a plate of glass or aluminum. nih.gov The mobile phase, or eluent, is a solvent or a mixture of solvents that moves up the plate via capillary action.

In the context of synthesizing this compound, TLC can be used to monitor the reaction's progress. Small aliquots of the reaction mixture are spotted onto the TLC plate at different time intervals. youtube.com By spotting the starting materials and the reaction mixture on the same plate, one can observe the gradual disappearance of the reactant spots and the appearance of a new spot corresponding to the product. The reaction is considered complete when the reactant spot is no longer visible. youtube.com

The purity of the final, isolated this compound can also be assessed using TLC. A pure compound should ideally appear as a single spot on the TLC plate. nih.gov The position of the spot is characterized by its retention factor (Rƒ), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. The Rƒ value is dependent on the specific stationary and mobile phases used.

For visualizing the spots, which are often colorless, methods such as exposure to iodine vapor or examination under UV light are employed, especially if the compounds are UV-active. umich.edu

Interactive Table 2: Representative TLC Data for Reaction Monitoring

| Spot | Description | Mobile Phase | Rƒ Value | Observations |

| 1 | Starting Material A | Ethyl Acetate (B1210297)/Hexane (3:7) | 0.65 | Spot diminishes over time. |

| 2 | Starting Material B | Ethyl Acetate/Hexane (3:7) | 0.58 | Spot diminishes over time. |

| 3 | Reaction Mixture (t=0h) | Ethyl Acetate/Hexane (3:7) | 0.65, 0.58 | Two spots corresponding to starting materials are visible. |

| 4 | Reaction Mixture (t=2h) | Ethyl Acetate/Hexane (3:7) | 0.65, 0.58, 0.40 | Spots for starting materials are present, and a new product spot appears. |

| 5 | Reaction Mixture (t=4h) | Ethyl Acetate/Hexane (3:7) | 0.40 | Spots for starting materials have disappeared; only the product spot is visible, indicating reaction completion. |

| 6 | Purified Product | Ethyl Acetate/Hexane (3:7) | 0.40 | A single spot confirms the purity of the isolated compound. |

Chemical Exploration of Derivatives and Analogues of 3,4 Diphenyl 2h 1,2 Oxazol 5 One

Structural Modifications at Phenyl Substituents (C-3 and C-4 Positions)

Modifications to the phenyl rings at the C-3 and C-4 positions of the 3,4-diphenyl-2H-1,2-oxazol-5-one core have been a primary focus of synthetic efforts. These changes are typically introduced to modulate the electronic and steric properties of the molecule. A common strategy involves the use of substituted benzaldehydes and other aromatic precursors during the synthesis.

For instance, the Erlenmeyer-Plöchl reaction, a classical method for synthesizing oxazolones, allows for the incorporation of various substituents on the aromatic aldehydes that ultimately form the C-4 phenyl ring. crpsonline.com By starting with substituted benzoyl glycines, modifications can also be introduced at the C-3 phenyl ring.

Research has demonstrated the synthesis of derivatives bearing substituents such as chloro and nitro groups on the benzylidene moiety at the C-4 position. crpsonline.com Specifically, 4-(3-chloro-benzylidine)-2-phenyl-oxazol-5-one and 4-(2-nitro-benzylidine)-2-phenyl-oxazol-5-one have been prepared by refluxing benzoyl glycine (B1666218) with the corresponding substituted aromatic aldehydes in the presence of sodium acetate (B1210297) and acetic anhydride (B1165640). crpsonline.com

Furthermore, the introduction of a p-aminosulfonylphenyl or a p-azidosulfonylphenyl moiety at one of the phenyl positions has been achieved. nih.gov For example, chlorosulfonation of 3,4-diphenylfuroxan, a related oxadiazole N-oxide, followed by reaction with ammonium (B1175870) hydroxide (B78521) or sodium azide (B81097), yielded the corresponding sulfonamide and sulfonyl azide derivatives. nih.gov This highlights a synthetic route to introduce functional groups that can significantly alter the molecule's properties.

Table 1: Examples of C-3 and C-4 Phenyl Substituted Derivatives

| Derivative Name | Substituent at C-3 Phenyl | Substituent at C-4 Phenyl | Synthesis Method |

| 4-(3-chloro-benzylidine)-2-phenyl-oxazol-5-one | Unsubstituted | 3-Chloro | Erlenmeyer-Plöchl reaction crpsonline.com |

| 4-(2-nitro-benzylidine)-2-phenyl-oxazol-5-one | Unsubstituted | 2-Nitro | Erlenmeyer-Plöchl reaction crpsonline.com |

| 4-[4-(methylsulfonyl)phenyl]-3-phenyl-1,2,5-oxadiazole-2-oxide | Phenyl | 4-(Methylsulfonyl)phenyl | Reaction of a substituted ethene with sodium nitrite (B80452) nih.gov |

| 3-[4-(methylsulfonyl)phenyl]-4-phenyl-1,2,5-oxadiazole-2-oxide | 4-(Methylsulfonyl)phenyl | Phenyl | Reaction of a substituted ethene with sodium nitrite nih.gov |

Chemical Variations at the Oxazolone (B7731731) C-2 Position

One approach involves the use of N-acylated amino acids other than N-benzoyl glycine in the Erlenmeyer-Plöchl synthesis. This allows for the incorporation of different aryl or alkyl groups at the C-2 position. The nature of this substituent can impact the reactivity and stability of the oxazolone ring.

Introduction of Heteroaryl Moieties within the Structure

A notable example is the synthesis of 4-(furfurylidene)-2-phenyl-oxazol-5-one, where the phenyl group at the C-4 position is replaced by a furan (B31954) ring. crpsonline.com This was achieved by refluxing benzoyl glycine with furfuraldehyde, a heterocyclic aromatic aldehyde, in the presence of sodium acetate and acetic anhydride. crpsonline.com

The synthesis of related heterocyclic systems, such as 1,2,4-triazin-6(5H)-ones, has been accomplished using oxazolones as starting materials. nih.gov The reaction of 4-arylidene-2-(4-(4-X-phenylsulfonyl)phenyl)oxazol-5(4H)-ones with phenylhydrazine (B124118) in acetic acid and sodium acetate leads to the formation of these triazinone derivatives. nih.gov This demonstrates how the oxazolone ring can serve as a synthon for constructing more complex heterocyclic frameworks.

Furthermore, the synthesis of 3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-ones showcases the incorporation of the oxadiazole ring, another important heterocycle. researchgate.net While not a direct modification of the oxazolone ring itself, this illustrates the broader chemical space accessible from related starting materials and synthetic intermediates.

Table 2: Examples of Derivatives with Heteroaryl Moieties

| Derivative Name | Heteroaryl Moiety | Position of Introduction | Synthetic Precursor |

| 4-(furfurylidene)-2-phenyl-oxazol-5-one | Furan | C-4 | Furfuraldehyde crpsonline.com |

| 3-(4-(4-X-Phenylsulfonyl)phenyl)-5-(4-arylidene)-2-phenyl-1,2-dihydro-1,2,4-triazin-6(5H)-one | 1,2,4-Triazine | Formed from the oxazolone ring | 4-Arylidene-2-(4-(4-X-phenylsulfonyl)phenyl)oxazol-5(4H)-one nih.gov |

| 3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one | 1,3,4-Oxadiazole (B1194373) and Chromen-2-one | N/A (Related structure) | N-benzylidene-2-oxo-2H-chromene-3-carbohydrazide researchgate.net |

Comparative Studies of Unsaturated and Saturated Oxazolone Analogues

The exocyclic double bond at the C-4 position of 4-arylidene-2-phenyl-oxazol-5-ones is a key structural feature that imparts planarity and rigidity to that portion of the molecule. Comparative studies with their saturated counterparts, where this double bond is reduced, can provide valuable insights into the influence of this unsaturation on the molecule's properties.

While direct comparative studies on the this compound system are not extensively detailed in the provided context, the general principles of organic chemistry suggest that the reduction of the exocyclic double bond would lead to a more flexible structure. This increased conformational freedom could significantly impact how the molecule interacts with its environment.

The synthesis of saturated analogues can be achieved through catalytic hydrogenation of the unsaturated precursors. The resulting 4-arylmethyl-2-phenyl-oxazol-5-ones would possess a stereocenter at the C-4 position, introducing the possibility of enantiomers.

Synthesis and Characterization of Stereoisomers (e.g., Z/E Isomers)

The presence of the exocyclic double bond in 4-arylidene-2-phenyl-oxazol-5-one derivatives gives rise to the possibility of geometric isomerism (Z/E isomers). The relative orientation of the substituents on the double bond can have a profound effect on the molecule's physical and chemical properties.

The synthesis of Z- and E-isomers of related compounds, such as 5-alkyl-4-ethoxycarbonyl-5-(4'-chlorophenyl)-3-oxa-4-pentenoic acids, has been reported, with the Z-isomers being predominant. mdpi.com The configuration of these isomers was confirmed through cyclization reactions of their corresponding anhydrides. mdpi.com

In the context of 4,5-diphenyloxazole (B1616740) derivatives, which are structurally related to the oxazolone core, the individual (E)- and (Z)-isomers of certain derivatives were synthesized and evaluated. nih.gov For instance, the (E)-isomer of a particular methyl ester derivative was found to be significantly more potent in a biological assay than its (Z)-counterpart, highlighting the importance of stereochemistry. nih.gov

The characterization of these isomers relies heavily on spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H-NMR, is a powerful tool for distinguishing between Z and E isomers based on the chemical shifts and coupling constants of the vinylic protons. mdpi.com Infrared (IR) spectroscopy can also provide valuable information about the functional groups present and can sometimes reveal subtle differences between isomers. nih.gov

Table 3: Spectroscopic Data for Characterization of Related Heterocyclic Compounds

| Compound Type | Spectroscopic Technique | Key Spectral Features | Reference |

| Oxazol-5(4H)-ones | IR Spectroscopy | Disappearance of N-H absorption band; C=O lactone stretching vibration (double absorption due to Fermi resonance) between 1771 and 1798 cm⁻¹ | nih.gov |

| 1-(3-(heterocyclic-2-yl)-4,5-dihydroisoxazol-5-yl)pentane-1,2,3,4,5-pentaol derivatives | IR Spectroscopy | C=N stretching of isoxazole (B147169) ring (1612-1643 cm⁻¹); C-N stretching of isoxazole ring (1250-1265 cm⁻¹); N-O stretching (1110-1168 cm⁻¹); O-H stretching (3383-3448 cm⁻¹) | semanticscholar.org |

| 1-(3-(heterocyclic-2-yl)-4,5-dihydroisoxazol-5-yl)pentane-1,2,3,4,5-pentaol derivatives | 1H NMR Spectroscopy | Quartet signals for proton at position 4 (2.1833-2.4000 ppm); Doublet signals for protons at positions 5 and 6 (1.4833-1.5984 ppm) | semanticscholar.org |

Organic Synthetic Applications of 3,4 Diphenyl 2h 1,2 Oxazol 5 One As a Versatile Precursor

Role in the Synthesis of α-Amino Acids and Their Derivatives

The isoxazol-5-one core is a key synthon for the preparation of β-amino acid derivatives, rather than α-amino acids. The synthetic strategy relies on the reductive cleavage of the endocyclic N-O bond. This transformation is typically achieved through catalytic hydrogenation. For instance, studies on related N-carbalkoxy-3-substituted isoxazolidin-5-ones have shown that quantitative N-O bond cleavage occurs upon hydrogenation, yielding the corresponding N-protected β-amino acids.

This reaction opens the heterocyclic ring between the nitrogen and oxygen atoms, generating a linear β-amino acid structure where the original C3, C4, and C5 atoms of the ring form the backbone of the new molecule. The phenyl groups at the C3 and C4 positions in 3,4-diphenyl-2H-1,2-oxazol-5-one would be retained in the final product, leading to a highly substituted β-amino acid.

Table 1: Reductive Cleavage of Isoxazol-5-one Core for β-Amino Acid Synthesis This table illustrates the general transformation based on related structures, as specific examples for the 3,4-diphenyl derivative are not widely documented.

| Starting Material (General Structure) | Reagents & Conditions | Product (General Structure) |

| N-R'-3-R''-4-R'''-isoxazolidin-5-one | H₂, Catalyst (e.g., Pd/C) | N-R'-β³-amino acid |

Precursor for Peptides and Amides

The utility of this compound as a precursor for amides is realized through nucleophilic ring-opening reactions. The strained lactone-like system is susceptible to attack by nucleophiles such as amines. This reaction results in the cleavage of the C5-O1 bond to generate a ring-opened β-keto amide derivative initially.

Furthermore, the β-amino acids produced from the reductive ring cleavage described in section 8.1 are ideal building blocks for peptide synthesis. Once the N-protected β-amino acid is formed and isolated, it can be incorporated into peptide chains using standard peptide coupling methodologies. This allows for the introduction of unique, highly substituted β-amino acid residues into peptidic structures, which can impart desirable conformational constraints or metabolic stability.

Utility in the Formation of Amino Alcohols

The isoxazolone ring is a precursor to γ-amino alcohols. This transformation is a two-step process that begins with the reductive cleavage of the N-O bond to form a β-amino acid or ester, as previously discussed. The second step involves the reduction of the carboxylic acid or ester functionality to a primary alcohol.

Table 2: Synthetic Pathway from Isoxazol-5-one to γ-Amino Alcohol This table outlines the general multi-step synthesis.

| Intermediate Stage | Reagents & Conditions | Resulting Functional Group |

| Step 1: N-O Bond Cleavage | H₂, Catalyst (e.g., Pd/C) | β-Amino acid / ester |

| Step 2: Carbonyl Reduction | LiAlH₄, then H₂O workup | γ-Amino alcohol |

Applications in the Construction of Polyfunctional Compounds

The inherent structure of this compound makes it an excellent starting material for creating polyfunctional compounds. The ring itself contains multiple functional groups in a masked form. Through selective ring-opening reactions, these functionalities can be revealed.

For example:

Reductive cleavage yields a molecule with both an amine and a carboxylic acid function (a β-amino acid).

Nucleophilic attack by an alcohol can yield a β-amino ester.

A combination of N-O cleavage and carbonyl reduction produces a γ-amino alcohol.

The resulting products are bifunctional or polyfunctional molecules that are valuable intermediates for further synthetic transformations, allowing for the construction of more complex molecular architectures.

Intermediate in the Synthesis of Complex Alkaloid Skeletons

While other isomers of oxazolone (B7731731), specifically the 1,3-oxazolones (azlactones), are widely used as synthons in the construction of alkaloid skeletons, the application of this compound for this purpose is not well-documented in scientific literature. The distinct reactivity of the 1,2-oxazol-5-one ring, which primarily involves reductive N-O bond cleavage to form linear products, differs significantly from the cycloaddition and rearrangement reactions that make azlactones useful in complex heterocyclic synthesis.

General Use as Synthons for Diverse Organic Molecules

The key synthetic transformation is the cleavage of the N-O bond, which can be achieved under various conditions to give different products. This fundamental reactivity allows it to be a precursor to a range of important organic molecules:

β-Amino Acids: Through catalytic hydrogenation.

Amides and Peptides: Through nucleophilic ring-opening with amines or by using the resulting β-amino acids in peptide synthesis.

γ-Amino Alcohols: Through a sequence of N-O bond cleavage and carbonyl reduction.

Its utility lies in its ability to provide access to highly substituted, linear, polyfunctional compounds from a stable, cyclic precursor.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.